L-Asparagine-4-13C monohydrate

Descripción general

Descripción

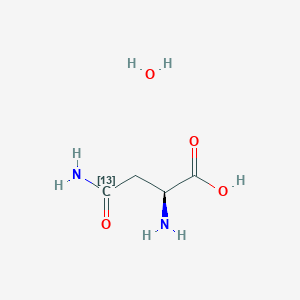

L-Asparagine-4-13C monohydrate: is a stable isotope-labeled compound of L-Asparagine, an amino acid that plays a crucial role in the biosynthesis of glycoproteins and other proteins. The “13C” label indicates that the carbon at the fourth position is a carbon-13 isotope, which is useful in various scientific studies, including metabolic flux analysis and tracer studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: L-Asparagine-4-13C monohydrate is synthesized by incorporating the carbon-13 isotope into the L-Asparagine molecule. This is typically achieved through chemical synthesis methods that involve the use of carbon-13 labeled precursors. The reaction conditions often include controlled temperature and pH to ensure the incorporation of the isotope at the desired position.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using carbon-13 labeled starting materials. The process is optimized for high yield and purity, often involving multiple steps of purification, including crystallization and chromatography, to isolate the desired product.

Análisis De Reacciones Químicas

Enzymatic Hydrolysis by L-Asparaginase

L-Asparagine-4-¹³C monohydrate undergoes hydrolysis catalyzed by L-asparaginase enzymes, which cleave the amide group to form L-aspartic acid-4-¹³C and ammonia. This reaction is critical in nitrogen metabolism and therapeutic applications (e.g., leukemia treatment) .

Reaction:

Key Findings:

-

Kinetic Parameters : Bacterial L-asparaginases exhibit sigmoidal kinetics for human isoforms (e.g., hASNase1), suggesting cooperative substrate binding .

-

Isotope Effects : The ¹³C label does not alter the reaction pathway but enables tracking via mass spectrometry (mass shift: M+4) .

-

Structural Insights : X-ray crystallography of gpASNase1 (guinea pig enzyme) reveals substrate-induced conformational changes, including Tyr³⁰⁸′ reorientation to stabilize the transition state .

Deamidation and Side Reactions

Under physiological conditions, L-Asparagine-4-¹³C monohydrate can undergo non-enzymatic deamidation to form isoaspartate, a process implicated in protein damage and aging.

Reaction:

Experimental Observations:

-

Side Effects in Therapeutics : Bacterial L-asparaginases inadvertently promote isoaspartate formation, linked to clinical side effects like liver toxicity .

-

Analytical Detection : The ¹³C label facilitates differentiation between aspartate and isoaspartate via ¹³C-NMR or LC-MS .

Role in Metabolic Pathways

L-Asparagine-4-¹³C monohydrate participates in transamination and the urea cycle. The ¹³C label allows precise metabolic flux analysis in studies using isotopic tracing.

Key Pathways:

-

Transamination : Transfer of the α-amino group to α-ketoglutarate, forming glutamate-¹³C and oxaloacetate .

-

Urea Cycle : Incorporation into arginine via aspartate-argininosuccinate shunt, detectable via isotopic enrichment .

Stability and Handling

Aplicaciones Científicas De Investigación

Biotechnology

L-Asparagine-4-13C monohydrate is extensively used in cell culture media, where it plays a crucial role in promoting cell growth and proliferation.

- Cell Culture : It is vital for the growth of various mammalian cell lines used in vaccine production and therapeutic protein manufacturing. The incorporation of stable isotopes like 13C allows researchers to trace metabolic pathways and understand cellular processes more accurately.

- Protein Crystallization : In structural biology, L-Asparagine-4-13C is utilized in protein crystallization studies, aiding scientists in elucidating protein structures which are essential for drug design and development.

Pharmaceuticals

The pharmaceutical industry employs this compound in several key areas:

- Drug Development : It is integral to the synthesis of drugs targeting neurological disorders. Asparagine is involved in neurotransmitter synthesis, making its labeled form useful for studying drug metabolism and pharmacokinetics.

- Metabolic Studies : The compound assists in understanding metabolic disorders by tracing asparagine's role in various biochemical pathways. This can lead to the development of targeted therapies for conditions such as diabetes and other metabolic syndromes.

Food Industry

In the food sector, this compound serves multiple functions:

- Flavor Enhancement : It acts as a flavor enhancer, contributing to the taste profile of processed foods. The isotopic labeling helps in studying the metabolism of amino acids during food processing.

- Nutritional Studies : Researchers utilize this compound to investigate the nutritional value of foods and how amino acids affect human health when consumed.

Agriculture

This compound also finds applications in agricultural research:

- Fertilizer Development : It is used in formulating fertilizers that enhance nutrient uptake by plants. The stable isotope labeling allows scientists to track nutrient absorption and utilization within plant systems.

- Plant Growth Regulation : Studies involving this compound help develop plant growth regulators that improve crop yield and resilience against environmental stressors.

- Cell Culture Optimization : A study published in Biotechnology Advances demonstrated that the addition of this compound significantly improved the yield of recombinant proteins from CHO cells by enhancing cell viability and productivity during bioreactor operations.

- Neurotransmitter Research : Research featured in Neuroscience Letters utilized L-Asparagine-4-13C to trace neurotransmitter synthesis pathways, revealing insights into how asparagine influences glutamate production, which is critical for understanding neurodegenerative diseases.

- Nutritional Impact Assessment : A study conducted by food scientists indicated that incorporating L-Asparagine-4-13C into dietary models allowed for precise tracking of amino acid metabolism, leading to better formulations for nutritional supplements aimed at improving health outcomes.

Mecanismo De Acción

L-Asparagine-4-13C monohydrate exerts its effects by participating in the metabolic pathways of asparagine. The carbon-13 label allows researchers to trace its incorporation into proteins and other biomolecules. The primary molecular targets include enzymes involved in asparagine metabolism, such as asparagine synthetase and asparaginase.

Comparación Con Compuestos Similares

- L-Asparagine-13C4 monohydrate

- L-Asparagine-13C4,15N2 monohydrate

- L-Aspartic acid-3-13C

- L-Aspartic acid-2-13C

Uniqueness: L-Asparagine-4-13C monohydrate is unique due to the specific labeling of the fourth carbon with carbon-13, which provides distinct advantages in tracing and studying metabolic pathways compared to other isotopically labeled asparagine compounds.

Actividad Biológica

L-Asparagine-4-13C monohydrate is a stable isotopic form of the amino acid L-asparagine, which plays a significant role in various biological processes. This article explores its biological activity, focusing on its metabolic functions, therapeutic applications, and relevant research findings.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 150.133 g/mol |

| Density | 1.543 g/cm³ |

| Melting Point | 233-235 °C |

| Solubility | 30 g/L (20 °C) |

This compound is characterized by the presence of a carbon-13 isotope at the fourth carbon position, which is useful in metabolic tracing studies.

Biological Role of L-Asparagine

L-Asparagine is a non-essential amino acid involved in protein synthesis and various metabolic pathways. It serves as a precursor for the synthesis of other amino acids and plays critical roles in:

- Protein Biosynthesis : Asparagine is incorporated into proteins, influencing their structure and function.

- Metabolic Control : It regulates cell functions in nerve and brain tissues, impacting neurotransmission and cellular signaling pathways .

- N-linked Glycosylation : It provides sites for glycosylation, affecting protein stability and function .

Therapeutic Applications

L-Asparagine and its derivatives have been explored for their therapeutic potential, particularly in cancer treatment:

- L-Asparaginase Therapy : The enzyme L-asparaginase depletes asparagine levels in the bloodstream, which can inhibit the growth of certain tumors, particularly lymphomas and leukemias. This therapeutic approach exploits the dependency of some cancer cells on exogenous asparagine .

Case Study: L-Asparaginase in Cancer Treatment

A study highlighted the differential activity of various L-asparaginases with respect to their glutaminase activity, which can lead to side effects during treatment. The engineered variants showed promise in reducing toxicity while maintaining efficacy against tumors .

Research Findings

Recent studies have utilized this compound to investigate metabolic pathways:

- Metabolic Tracing : The incorporation of 13C-labeled asparagine allows researchers to trace metabolic fluxes in different biological systems, providing insights into amino acid metabolism under various physiological conditions.

- Crystallization Studies : Research has shown that L-asparagine monohydrate can form single crystals suitable for X-ray diffraction studies. These studies help elucidate the structural dynamics of asparagine at a molecular level .

- Neuroprotective Effects : Studies suggest that asparagine may have neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases by modulating neuronal signaling pathways .

Propiedades

IUPAC Name |

(2S)-2,4-diamino-4-oxo(413C)butanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);1H2/t2-;/m0./s1/i3+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBMGJIZCEWRQES-FWGDTYFGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)[13C](=O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584336 | |

| Record name | L-(4-~13~C)Asparagine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286437-12-5 | |

| Record name | L-(4-~13~C)Asparagine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.